![molecular formula C7H11N3OS2 B2738425 5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 871673-10-8](/img/structure/B2738425.png)
5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol” is a chemical compound with the CAS Number: 871673-10-8 . It has a molecular weight of 217.32 . The IUPAC name for this compound is 5-[(tetrahydro-2-furanylmethyl)amino]-1,3,4-thiadiazole-2-thiol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3OS2/c12-7-10-9-6(13-7)8-4-5-2-1-3-11-5/h5H,1-4H2,(H,8,9)(H,10,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a melting point of 123-124 degrees Celsius . Other physical and chemical properties such as boiling point and solubility were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol and related compounds have been investigated for their antimicrobial properties. A study by Xie et al. (2017) examined various thiadiazole derivatives for antimicrobial effects against common pathogens such as S. aureus and E. coli, demonstrating their potential as novel antimicrobial agents (Xie et al., 2017).
Angiotensin II Receptor Antagonistic Activities
Compounds bearing thiadiazole rings, such as the one , have been studied for their potential in inhibiting the angiotensin II receptor, impacting cardiovascular health. Kohara et al. (1996) reported that such compounds exhibit significant inhibitory effects on the angiotensin II-induced pressor response (Kohara et al., 1996).
Corrosion Inhibition
The effectiveness of 5-amino 1,3,4-thiadiazole-2-thiol in inhibiting corrosion of metals in acidic environments has been researched. A study by Ouici et al. (2017) demonstrated its use as an effective corrosion inhibitor for mild steel in hydrochloric acid medium, highlighting its potential industrial applications (Ouici et al., 2017).
Antioxidant Properties
Research into thiadiazole derivatives has also explored their antioxidant properties. Lelyukh et al. (2021) synthesized various thiadiazole derivatives and evaluated their in vitro antioxidant activity, finding some compounds with significant radical scavenging abilities (Lelyukh et al., 2021).
Carbonic Anhydrase Inhibition
Thiadiazole derivatives have been studied for their inhibitory effects on carbonic anhydrases, enzymes important in various physiological processes. Supuran et al. (1998) found that certain thiadiazole compounds have strong inhibitory effects on different isozymes of carbonic anhydrase (Supuran et al., 1998).
Antibacterial Agents Design
Yusuf et al. (2017) synthesized new thiadiazole derivatives based on molecular design approaches, targeting antibacterial activity. Their findings suggest potential applications in creating effective antibacterial agents (Yusuf et al., 2017).
Heavy Metal Ion Detection
A study by Mir et al. (2018) used a thiadiazole derivative to create a fluorescent probe for detecting heavy metal ions in water, showing its utility in environmental monitoring and safety (Mir et al., 2018).
Eigenschaften
IUPAC Name |
5-(oxolan-2-ylmethylamino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS2/c12-7-10-9-6(13-7)8-4-5-2-1-3-11-5/h5H,1-4H2,(H,8,9)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFSGOAHPPGXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2738343.png)
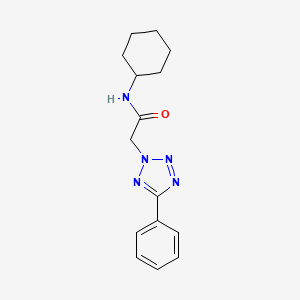
![4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2738345.png)
![2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2738346.png)
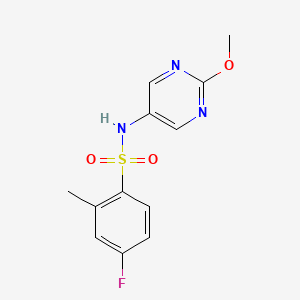

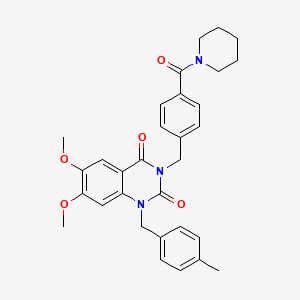
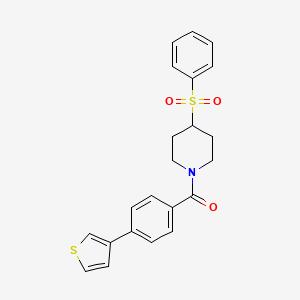
![3,4,5-trimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2738352.png)
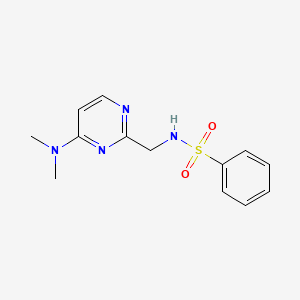
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2738358.png)
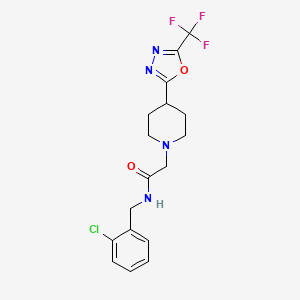
![2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2738363.png)
![N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2738365.png)